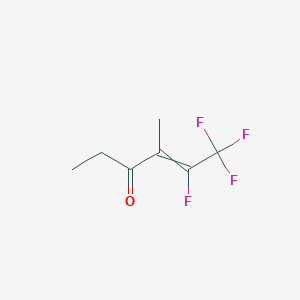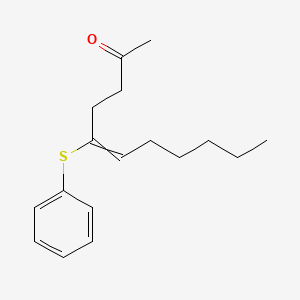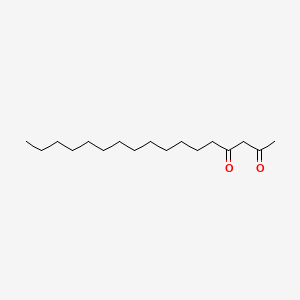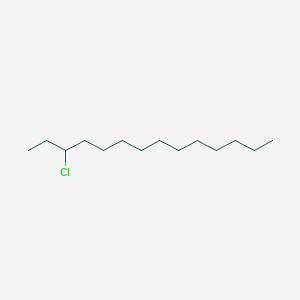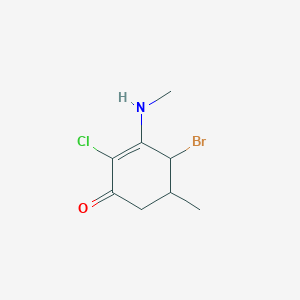
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for efficiency, cost, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can regenerate the original sulfide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets and pathways. The presence of silicon, oxygen, and sulfur atoms allows it to form unique interactions with other molecules, potentially influencing biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,12,12-Tetramethyl-2,13-dioxa-3,12-disilatetradecane: This compound is similar in structure but lacks the sulfur atoms present in 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane.
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Another related compound with a different arrangement of silicon and oxygen atoms.
Uniqueness
This compound is unique due to the presence of both sulfur and silicon atoms in its structure. This combination of elements imparts distinct chemical properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
64470-10-6 |
|---|---|
Molekularformel |
C12H30O2S2Si2 |
Molekulargewicht |
326.7 g/mol |
IUPAC-Name |
methoxy-[3-[3-[methoxy(dimethyl)silyl]propyldisulfanyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C12H30O2S2Si2/c1-13-17(3,4)11-7-9-15-16-10-8-12-18(5,6)14-2/h7-12H2,1-6H3 |
InChI-Schlüssel |
QAZTXTYXJOLFPC-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CCCSSCCC[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)


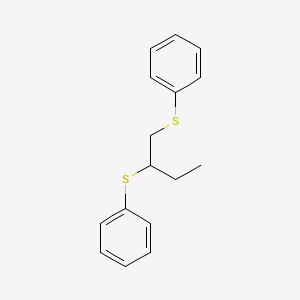
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
